molecular formula C15H20N2O B062428 3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile CAS No. 175203-64-2

3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile

Cat. No.: B062428
CAS No.: 175203-64-2
M. Wt: 244.33 g/mol
InChI Key: XTUAIKRVIJDPCZ-UHFFFAOYSA-N
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Description

3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile (CAS 175203-64-2) is a nitrile-containing organic compound with the molecular formula C15H20N2O and a molecular weight of 244.33 g/mol . This compound serves as a valuable chemical intermediate and building block in medicinal chemistry research. Its structure, featuring a benzylpiperidine moiety linked to a propanenitrile group, makes it a key precursor in the design and synthesis of novel biologically active molecules. Scientific literature indicates that derivatives based on the 3-(1-benzyl-4-piperidinyl) scaffold have been explored as potent and selective inhibitors of the enzyme acetylcholinesterase (AChE) . One such derivative demonstrated significant activity in elevating acetylcholine levels in the brain in preclinical studies, highlighting the research value of this chemical class in developing potential therapeutic agents for neurological conditions . Researchers utilize this compound exclusively for laboratory investigations. This compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20N2O/c16-9-4-12-18-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUAIKRVIJDPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCCC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383245
Record name 3-[(1-benzyl-4-piperidyl)oxy]propanenitrile
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Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-64-2
Record name 3-[[1-(Phenylmethyl)-4-piperidinyl]oxy]propanenitrile
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Record name 3-[(1-benzyl-4-piperidyl)oxy]propanenitrile
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Record name 3-[(1-benzylpiperidin-4-yl)oxy]propanenitrile
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Preparation Methods

The synthesis of 3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile typically involves the reaction of N-benzyl-4-hydroxypiperidine with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols

Major products formed from these reactions include carboxylic acids, ketones, primary amines, alcohols, amides, and esters.

Scientific Research Applications

Medicinal Chemistry

Receptor Agonists and Antagonists
3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile serves as a crucial building block in the synthesis of receptor agonists and antagonists. Research indicates that derivatives of this compound can selectively target serotonin receptors, particularly the 5-HT(4) receptor, which is implicated in gastrointestinal motility disorders. Selective agonists can potentially enhance motility without significant side effects, making them valuable in treating conditions like irritable bowel syndrome .

Case Study: 5-HT(4) Receptor Agonists
A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of benzamide derivatives based on this compound, demonstrating their efficacy as selective 5-HT(4) receptor agonists. These compounds were evaluated for their ability to enhance gastrointestinal motility in animal models, showing promising results .

Neuropharmacology

Nicotinic Acetylcholine Receptor Ligands
The compound has also been investigated for its role as a ligand for nicotinic acetylcholine receptors (nAChRs). A series of compounds derived from this compound have been synthesized and evaluated for their binding affinity and agonist efficacy at nAChR subtypes. This research is significant for developing treatments for neurodegenerative diseases such as Alzheimer's, where nAChR modulation may improve cognitive function .

Case Study: Diazabicyclo[4.2.0]octane Ligands
A notable study synthesized ligands based on the diazabicyclo[4.2.0]octane core, which showed potent activity at nAChRs. The structure-activity relationships revealed that modifications to the piperidine moiety influenced receptor binding and efficacy, highlighting the versatility of this compound as a scaffold in drug design .

Synthesis of Novel Compounds

Pharmacological Evaluation
The compound is frequently used as a starting reagent in synthesizing various pharmacologically active compounds. For instance, it has been employed in creating derivatives that exhibit selective binding to dopamine D4 receptors, which are potential targets for antipsychotic medications .

Data Table: Summary of Applications

Application AreaCompound DerivativesKey Findings
Medicinal Chemistry5-HT(4) receptor agonistsEnhanced gastrointestinal motility
NeuropharmacologyNicotinic acetylcholine receptor ligandsPotential cognitive enhancement in Alzheimer's
Synthesis of Novel CompoundsDopamine D4 receptor antagonistsTargeting psychotic disorders

Mechanism of Action

The mechanism of action of 3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The benzyl group and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications:

Piperidine-Based Nitriles

  • 3-Oxo-3-piperidin-1-yl-propionitrile (3b): Synthesized via ethanol-mediated condensation (Scheme 3, ), this analog replaces the benzyl group with a ketone at the 3-position. The absence of the benzyl group reduces steric hindrance but diminishes aromatic interactions in biological systems.
  • Ethyl 3-(1-Benzyl-4-piperidyl)propanoate (10): A carboxylate ester analog () with similar piperidine-benzyl substitution but lacking the nitrile group. The ester moiety enhances hydrophilicity compared to the nitrile, altering pharmacokinetic profiles .

β-Oxonitrile Derivatives

  • 3-(4-Biphenylyl)-3-oxopropanenitrile (2.114i) and 3-(4-fluorophenyl)-3-oxopropanenitrile (2.114j) : These β-oxonitriles () share the nitrile functionality but incorporate ketone groups and aryl substituents. The biphenylyl/fluorophenyl groups enhance π-π stacking and electron-withdrawing effects, respectively, compared to the benzyl-piperidine system. Both exhibit high yields (91–93%) and distinct melting points (2.114i: 148–150°C; 2.114j: 132–134°C), reflecting structural rigidity differences .

Chiral Propanenitrile Derivatives

  • (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile: A pyrimidoindole-containing analog () with a chiral center. The ethynyl group and fused heterocycle enhance binding affinity to biological targets (e.g., kinases) but reduce synthetic accessibility compared to the simpler benzyl-piperidine scaffold.

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Effect on Lipophilicity Bioactivity Potential Synthetic Complexity
Benzyl-piperidine (Target) Moderate Moderate Intermediate
Ketone (3b) Low Low Low
Biphenylyl (2.114i) High High (π-π stacking) High
Ethynyl-pyrimidoindole Variable High (kinase binding) Very High

Key Research Findings

  • Synthetic Flexibility: The benzyl-piperidine scaffold allows modular substitutions, as demonstrated in the synthesis of ethyl 3-(1-benzyl-4-piperidyl)propanoate (81% yield) . However, introducing nitriles requires precise conditions to avoid side reactions (e.g., hydrolysis).
  • Bioactivity Trends : β-Oxonitriles () exhibit higher thermal stability and biological target engagement due to aryl-ketone interactions, whereas the target compound’s benzyl group may favor membrane permeability in drug design.
  • Chiral vs. Achiral Systems : Chiral analogs like those in show enantiomer-specific activity but demand asymmetric synthesis techniques, contrasting with the achiral, simpler target compound.

Biological Activity

3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile, with the CAS number 175203-64-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a propanenitrile moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C14H18N2O\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}

Research indicates that this compound may exhibit several mechanisms of action:

  • Acetylcholinesterase Inhibition : Similar compounds have been studied as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially improving cognitive function .
  • Rho Kinase Inhibition : The compound has been noted for its inhibitory effects on Rho kinase, which plays a role in various cellular processes including smooth muscle contraction and cell proliferation. This inhibition may be beneficial in treating conditions such as hypertension and vascular disorders .

Biological Activity

The biological activity of this compound has been explored through various studies:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. These findings indicate potential applications in developing new antibiotics or antiseptics .

Neuroprotective Effects

The compound's ability to inhibit cholinesterases suggests it could have neuroprotective effects, making it a candidate for further research in neurodegenerative disease treatments. Its structural similarities to known neuroprotective agents warrant further investigation into its efficacy .

Research Findings

Several studies have documented the effects of related compounds, providing insights into the potential applications of this compound:

Study Findings Reference
Study on AChE/BuChE InhibitionDemonstrated significant inhibition of AChE with IC50 values indicating potential for Alzheimer's treatment
Rho Kinase Inhibition StudyShowed effectiveness in reducing smooth muscle contraction, suggesting applications in cardiovascular diseases
Antimicrobial ScreeningIdentified antimicrobial activity against various pathogens, indicating potential for development as an antibiotic

Case Studies

  • Alzheimer's Disease Treatment : A study investigated the efficacy of similar compounds as dual inhibitors for AChE and BuChE, highlighting their potential in enhancing cognitive function in Alzheimer's patients .
  • Cardiovascular Applications : Research on Rho kinase inhibitors has shown promise in managing hypertension and other vascular disorders by promoting vasodilation and reducing vascular resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous nitrile-containing piperidine derivatives are synthesized using ethanol as a solvent with catalytic piperidine at 0–5°C for 2 hours . Temperature control is critical to avoid side reactions (e.g., nitrile hydrolysis). Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product.
  • Data : In similar syntheses, yields range from 40–70% depending on steric hindrance and reagent stoichiometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of vapors or dust. In case of skin contact, wash immediately with water for 15 minutes .
  • Data : The compound’s structural analogs (e.g., piperidine derivatives) are classified as skin/eye irritants (Category 2/2A) and may cause respiratory toxicity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use LC-MS for purity assessment (>95% by HPLC) and NMR (¹H/¹³C) for structural confirmation. Key NMR signals for related nitrile-piperidine hybrids include δ ~2.5–3.5 ppm (piperidine protons) and δ ~4.5–5.0 ppm (benzyl ether protons) .

Advanced Research Questions

Q. What mechanistic insights explain the instability of this compound under acidic or high-temperature conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. FT-IR can track nitrile group degradation (~2240 cm⁻¹ peak reduction). Computational modeling (DFT) predicts susceptibility to hydrolysis via nitrile-to-amide conversion under acidic conditions .
  • Data : Analogous nitriles decompose at >100°C, releasing toxic fumes (e.g., HCN) .

Q. How does the benzyl-piperidine moiety influence the compound’s reactivity in cross-coupling or alkylation reactions?

  • Methodology : Perform Suzuki-Miyaura coupling trials with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄). Compare reaction rates with non-benzylated analogs. Steric effects from the benzyl group may reduce coupling efficiency by ~30% .
  • Data : In biphenyl synthesis, benzyl-substituted piperidines require higher catalyst loading (5 mol% vs. 2 mol%) for comparable yields .

Q. What strategies optimize the enantiomeric resolution of chiral derivatives of this compound?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation. Alternatively, synthesize diastereomeric salts with L-tartaric acid and recrystallize .
  • Data : For similar piperidine derivatives, enantiomeric excess (ee) >90% is achievable via kinetic resolution with lipases (e.g., CAL-B) .

Contradictions & Limitations

  • Synthesis Efficiency : reports moderate yields (40–70%) for nitrile-piperidine derivatives, while suggests higher yields (80–90%) for structurally related compounds under optimized Pd-catalyzed conditions. This discrepancy highlights the need for reaction condition tuning .
  • Safety Classification : While classifies analogs as respiratory toxins, omits this hazard, emphasizing the need for compound-specific toxicity assays .

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